molecular formula C19H15NO2S B11063860 2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzoxazole

2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzoxazole

Cat. No.: B11063860
M. Wt: 321.4 g/mol
InChI Key: VPXYBQLWOVKMIA-UHFFFAOYSA-N
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Description

2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This particular compound features a naphthyloxyethyl group and a sulfanyl group attached to the benzoxazole core, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones, followed by cyclization to form the benzoxazole ring. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as samarium triflate under mild reaction conditions in an aqueous medium . Another approach uses a combination of Brønsted acid and CuI to catalyze the cyclization of 2-aminophenols with β-diketones .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. For example, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields and recyclability in the synthesis of benzoxazole compounds . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzoxazole ring.

Scientific Research Applications

2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthyloxyethyl and sulfanyl groups contribute to its potential as a versatile molecule in various research applications.

Properties

Molecular Formula

C19H15NO2S

Molecular Weight

321.4 g/mol

IUPAC Name

2-(2-naphthalen-2-yloxyethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C19H15NO2S/c1-2-6-15-13-16(10-9-14(15)5-1)21-11-12-23-19-20-17-7-3-4-8-18(17)22-19/h1-10,13H,11-12H2

InChI Key

VPXYBQLWOVKMIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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